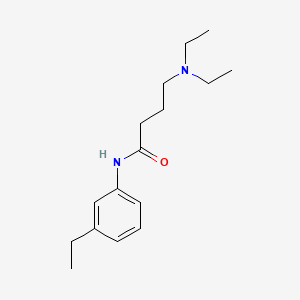
Butyranilide, 4-(diethylamino)-3'-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyranilide, 4-(diethylamino)-3’-ethyl- is an organic compound that belongs to the class of anilides. This compound is characterized by the presence of a butyranilide core structure with a diethylamino group at the 4-position and an ethyl group at the 3’-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyranilide, 4-(diethylamino)-3’-ethyl- typically involves the reaction of 4-(diethylamino)benzoyl chloride with 3’-ethylbutyranilide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Butyranilide, 4-(diethylamino)-3’-ethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyranilide, 4-(diethylamino)-3’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyranilide, 4-(diethylamino)-3’-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Butyranilide, 4-(diethylamino)-3’-ethyl- involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diethylamino)benzamide
- 4-(Diethylamino)benzoic acid
- 4-(Diethylamino)benzaldehyde
Uniqueness
Butyranilide, 4-(diethylamino)-3’-ethyl- is unique due to the presence of both the diethylamino and ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with target molecules, making it a valuable compound in various research applications.
Propiedades
Número CAS |
97554-22-8 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
4-(diethylamino)-N-(3-ethylphenyl)butanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-14-9-7-10-15(13-14)17-16(19)11-8-12-18(5-2)6-3/h7,9-10,13H,4-6,8,11-12H2,1-3H3,(H,17,19) |
Clave InChI |
UATBFOLZKRMHKB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)NC(=O)CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)





